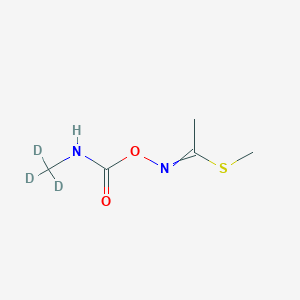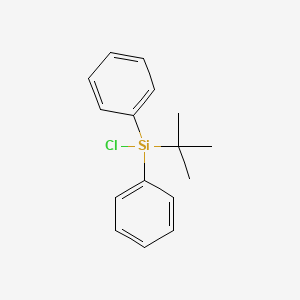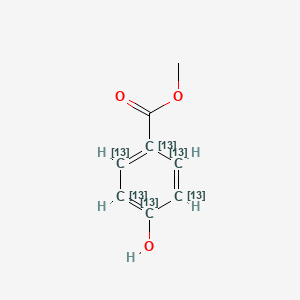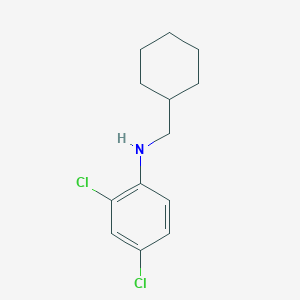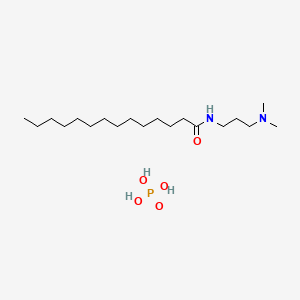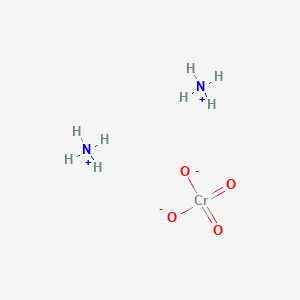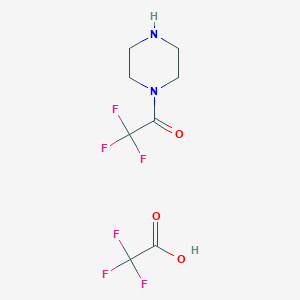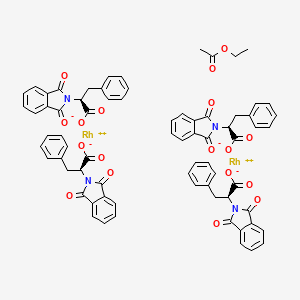
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a chemical compound with the molecular formula C25H28Cl2N2 and a molecular weight of 427.409 g/mol . This compound is a derivative of Meclizine, which is commonly used as an antihistamine and antiemetic.
準備方法
The synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves several steps, typically starting with the preparation of the core structure followed by specific modifications to introduce the desired functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the core structure: This step involves the synthesis of the piperazine ring, which is a key component of the compound.
Introduction of methyl groups: Methyl groups are introduced at specific positions on the piperazine ring through alkylation reactions.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which enhances the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As a derivative of Meclizine, it is studied for its potential therapeutic effects, particularly in the treatment of nausea, vomiting, and vertigo.
作用機序
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It primarily acts as a histamine H1 receptor antagonist, blocking the action of histamine at these receptors. This action helps to reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. The compound may also have anticholinergic and central nervous system depressant effects .
類似化合物との比較
3-Desmethyl 4-Methyl Meclizine Dihydrochloride can be compared with other similar compounds, such as:
Meclizine: The parent compound, used widely as an antihistamine and antiemetic.
Cyclizine: Another antihistamine with similar uses but different chemical structure.
Hydroxyzine: An antihistamine with additional anxiolytic properties.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to treat motion sickness.
The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
特性
CAS番号 |
879672-35-2 |
|---|---|
分子式 |
C₂₅H₂₉Cl₃N₂ |
分子量 |
463.87 |
同義語 |
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


